molecular formula C19H24O4 B1233672 Capillartemisin B CAS No. 85819-51-8

Capillartemisin B

Cat. No.: B1233672
CAS No.: 85819-51-8
M. Wt: 316.4 g/mol
InChI Key: HEFPIIHDRLNTDN-ZCVOOGJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capillartemisin B (chemical formula: C₁₉H₂₄O₄) is a bioactive coumarin derivative first isolated from Artemisia capillaris (Yīn Chén Hāo), a traditional Chinese medicinal herb used for treating liver disorders . Structurally, it is characterized as a hydroxylated derivative of artepillin C, with a hydroxyl group at the C-5' position . Its choleretic properties (bile-stimulating effects) have also been documented, aligning with Artemisia capillaris's historical use in hepatobiliary therapies .

Properties

CAS No.

85819-51-8

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-[(Z)-4-hydroxy-3-methylbut-2-enyl]-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H24O4/c1-13(2)4-7-16-10-15(6-9-18(21)22)11-17(19(16)23)8-5-14(3)12-20/h4-6,9-11,20,23H,7-8,12H2,1-3H3,(H,21,22)/b9-6+,14-5-

InChI Key

HEFPIIHDRLNTDN-ZCVOOGJLSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)C/C=C(/C)\CO)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C

Synonyms

capillartemisin B

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Molecular Formula Key Structural Features PPARγ Activity Choleretic Activity Source
This compound C₁₉H₂₄O₄ C-5' hydroxyl group Yes Moderate Artemisia capillaris
Capillartemisin A C₁₉H₂₄O₄ No C-5' hydroxyl No High Artemisia capillaris
Eupatilin C₁₈H₁₆O₇ Flavonoid backbone Weak (requires GW9662) Not reported Artemisia campestris
Santaflavone C₁₇H₁₄O₆ Methylated flavonoid Weak (requires GW9662) Not reported Artemisia campestris

Table 2: Pharmacological Activities

Compound Lipid Accumulation in 3T3-L1 Cells Binding Site on PPARγ LBD Clinical Potential
This compound Significant stimulation AF-2 pocket (inferred) Metabolic syndrome therapy
Eupatilin No effect (unless + GW9662) Omega subpocket Limited due to weak activity
Rosiglitazone Strong stimulation AF-2 pocket High efficacy but safety concerns

Q & A

Q. How should researchers handle conflicting data on this compound’s toxicity thresholds?

  • Answer : Perform species-specific toxicity assays (e.g., zebrafish embryos, rodent models) with standardized dosing. Use the ARRIVE 2.0 guidelines for reporting in vivo studies and deposit raw data in FAIR-aligned repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capillartemisin B
Reactant of Route 2
Capillartemisin B

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